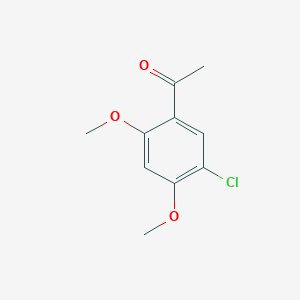

1-(5-Chloro-2,4-dimethoxyphenyl)ethanone

描述

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry

In the landscape of modern chemical research, 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone serves as a valuable intermediate compound. Its structure is particularly relevant to the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules and pharmaceuticals. The presence of a reactive acetyl group, alongside the specific electronic properties imparted by the chloro and dimethoxy substituents, allows for its strategic incorporation into larger, more complex scaffolds.

This compound is often employed in condensation reactions, such as the Vilsmeier-Haack reaction or similar methodologies, to generate versatile intermediates like β-enaminones. nih.govresearchgate.net These intermediates are pivotal in the construction of quinoline (B57606) ring systems. google.com Quinolines are a class of nitrogen-containing heterocycles that form the core of numerous bioactive compounds, including a wide array of pharmaceuticals. nih.govnih.gov

Rationale for Research Focus on this compound

The primary motivation for the research focus on this compound stems from its potential as a precursor to high-value molecules, particularly in the domain of oncology. The 2,4-dimethoxy and 5-chloro substitution pattern is a key structural feature in the development of certain kinase inhibitors. Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. researchgate.net

A significant example that underscores this rationale is the synthesis of 4-chloro-6,7-dimethoxyquinoline, a critical intermediate for the production of potent anticancer agents like Cabozantinib and Tivozanib. google.comtdcommons.org These drugs are inhibitors of tyrosine kinases, such as MET, VEGFR, and RET. A Chinese patent (CN106008336A) describes a synthetic pathway starting from the structurally similar 3,4-dimethoxyacetophenone. google.com This process involves condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which is then cyclized to the quinoline core. By analogy, this compound is an attractive starting material for creating analogous quinoline structures with a different substitution pattern, which could potentially modulate the biological activity and lead to the discovery of new therapeutic agents.

The chloro- and dimethoxy- substituents on the phenyl ring of the title compound are crucial for influencing the electronic and steric properties of the final molecule, which in turn can affect its binding affinity to biological targets.

Scope of Current Research and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its application as a synthetic building block. Its commercial availability indicates its use in both academic and industrial research settings for the purpose of creating novel organic compounds. nih.gov

A probable and significant application, based on the reactivity of analogous acetophenones, is in the synthesis of substituted quinolines. A representative synthetic route would involve the reaction of this compound with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a β-enaminone. This intermediate, upon cyclization under appropriate conditions, would produce a substituted quinoline. This pathway highlights the compound's utility in generating heterocyclic systems that are of high interest in medicinal chemistry.

Despite its potential, a significant knowledge gap exists in the form of a lack of extensive, publicly available research that specifically documents the synthetic transformations and biological activities of compounds derived directly from this compound. While the synthetic utility can be strongly inferred from related structures, detailed studies on its specific reaction kinetics, optimization of cyclization conditions to form quinolines, and the pharmacological evaluation of its unique derivatives are not widely reported in peer-reviewed literature. Further research is needed to fully explore and document the synthetic versatility and the biological potential of molecules derived from this specific precursor.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 54173-36-3 |

| Molecular Formula | C₁₀H₁₁ClO₃ nih.gov |

| Molecular Weight | 214.65 g/mol nih.gov |

| IUPAC Name | This compound |

| Appearance | Typically a solid |

Structure

3D Structure

属性

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJNIQOOMMZXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368635 | |

| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54173-36-3 | |

| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 5 Chloro 2,4 Dimethoxyphenyl Ethanone

Established Synthetic Pathways for 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone

The principal and most established route for the synthesis of this compound involves the Friedel-Crafts acylation of a suitable chlorinated and methoxylated benzene (B151609) derivative.

Key Precursor Chemical Transformations (e.g., from 2,4-dimethoxybenzene derivatives)

The most direct precursor for the synthesis of this compound is 1-chloro-2,4-dimethoxybenzene (B1580645) . The synthesis commences with the chlorination of 1,3-dimethoxybenzene. This precursor is then subjected to a Friedel-Crafts acylation reaction.

The transformation can be summarized as follows:

Chlorination of 1,3-dimethoxybenzene: This initial step introduces the chloro substituent onto the dimethoxybenzene ring, yielding 1-chloro-2,4-dimethoxybenzene.

Friedel-Crafts Acylation: The resulting 1-chloro-2,4-dimethoxybenzene undergoes acylation, typically with acetyl chloride or acetic anhydride, to introduce the acetyl group at the desired position.

Mechanistic Considerations in Synthesis (e.g., Friedel-Crafts acylation, chloroacetylation)

The core of the synthesis is the Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution reaction. researchgate.netkhanacademy.org The mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The acylating agent, typically acetyl chloride (CH₃COCl), reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgmnstate.edu The Lewis acid coordinates to the chlorine atom of the acetyl chloride, making it a better leaving group. This facilitates the formation of a highly reactive and resonance-stabilized acylium ion ([CH₃CO]⁺). mnstate.edu

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-2,4-dimethoxybenzene acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. researchgate.net

Deprotonation and Aromatization: A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group has attached. This restores the aromaticity of the ring and yields the final product, this compound, along with the regenerated Lewis acid catalyst and hydrochloric acid. researchgate.net

Regioselectivity Control in the Formation of this compound

The control of regioselectivity is a critical aspect of this synthesis. The directing effects of the substituents already present on the benzene ring determine the position of the incoming acetyl group. In the precursor, 1-chloro-2,4-dimethoxybenzene, there are two methoxy (B1213986) groups (-OCH₃) and one chloro group (-Cl).

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing. The methoxy group at position 2 directs incoming electrophiles to positions 1 (already substituted), 3, and 5. The methoxy group at position 4 directs to positions 3 and 5.

Chloro Group (-Cl): This is a deactivating group but is also ortho, para-directing.

The combined directing effects of these substituents strongly favor the acylation at the C5 position. This position is para to the strongly activating methoxy group at C2 and ortho to the activating methoxy group at C4. This synergistic activation makes the C5 position the most nucleophilic and, therefore, the most likely site for electrophilic attack by the acylium ion. The formation of other isomers is generally minimal due to steric hindrance and less favorable electronic effects at other positions.

Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound

To maximize the yield and purity of the desired product, careful optimization of the reaction parameters is essential.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of the Friedel-Crafts acylation.

| Catalyst System | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Aluminum Chloride (AlCl₃) | Acetyl chloride, Carbon disulfide (CS₂), 0-5 °C | Data not available | Data not available | rsc.org |

| Iron(III) Chloride (FeCl₃) | Acetic anhydride, Nitrobenzene (B124822), Room temp. | Data not available | Data not available | khanacademy.org |

| Zinc Chloride (ZnCl₂) | Acetic anhydride, Microwave irradiation | High | High | rsc.org |

| Solid Acid Catalysts | Acetic anhydride, 1,2-dichloroethane (B1671644), 100 °C | Good | High | miracosta.edu |

Lewis Acid Catalysts: Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used. khanacademy.org AlCl₃ is highly effective but requires stoichiometric amounts and can be sensitive to moisture.

Solid Acid Catalysts: More modern and "greener" approaches utilize solid acid catalysts such as zeolites or sulfated zirconia. miracosta.edu These catalysts offer advantages in terms of easier separation, reusability, and reduced environmental impact. miracosta.edu

Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) initially to control the exothermic nature of the reaction and then may be gently heated to ensure completion.

Solvent Effects and Reaction Medium Engineering

The solvent used in the Friedel-Crafts acylation can significantly influence the reaction rate and selectivity.

| Solvent | Effect on Reaction | Reference |

| Carbon Disulfide (CS₂) | Traditional solvent, good for dissolving reactants, but toxic and flammable. | rsc.org |

| Nitrobenzene | Can increase reactivity but is toxic and can be difficult to remove. | khanacademy.org |

| 1,2-Dichloroethane | A common solvent that can enhance catalytic activity. | miracosta.edu |

| Deep Eutectic Solvents (DESs) | "Green" alternatives that can act as both solvent and catalyst, offering high yields and regioselectivity. | rsc.org |

Traditional Solvents: Carbon disulfide (CS₂) and nitrobenzene have been historically used. khanacademy.orgrsc.org However, due to their toxicity and environmental concerns, alternative solvents are preferred.

Halogenated Hydrocarbons: Solvents like 1,2-dichloroethane are effective and can improve the performance of some catalysts. miracosta.edu

Green Solvents: The development of "green" chemistry has led to the exploration of more environmentally benign solvents. Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have shown promise as both the solvent and catalyst system for Friedel-Crafts acylations, often leading to high yields and selectivities under milder conditions. rsc.org

Novel Synthetic Approaches and Emerging Methodologies toward this compound

While the Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones, ongoing research focuses on developing more sustainable and efficient methodologies. These novel approaches aim to mitigate the drawbacks associated with traditional Lewis acid catalysts, such as their hygroscopic nature, the large quantities required, and the generation of corrosive waste streams. justia.com

One promising area of innovation is the use of alternative, heterogeneous catalysts. Solid acid catalysts, for instance, offer advantages in terms of ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For the synthesis of compounds structurally similar to this compound, researchers have explored the use of zeolites, clays, and metal oxides as catalysts. organic-chemistry.org These solid acids can facilitate the acylation reaction with high regioselectivity and good yields.

Another emerging methodology is the application of mechanochemistry, where mechanical force, such as ball milling, is used to drive chemical reactions. justia.com This solvent-free approach is environmentally benign and can lead to the formation of products in high yields and purity. justia.com The application of mechanochemical Friedel-Crafts acylation to the synthesis of this compound could offer a greener alternative to traditional solvent-based methods.

Furthermore, the use of ionic liquids as both solvents and catalysts in Friedel-Crafts acylation has gained attention. Ionic liquids can enhance the reaction rate and selectivity, and their non-volatile nature reduces air pollution. Their tunability allows for the design of task-specific ionic liquids that can optimize the synthesis of specific target molecules.

Finally, flow chemistry presents a modern approach to chemical synthesis with significant advantages for industrial applications. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. The synthesis of this compound in a flow system could enable a more efficient and scalable production process.

Table 1: Comparison of Traditional and Novel Synthetic Approaches

| Methodology | Catalyst | Solvent | Key Advantages | Key Challenges |

| Traditional Friedel-Crafts | AlCl₃, FeCl₃ | Dichloromethane (B109758), Carbon disulfide | Well-established, high yields | Stoichiometric catalyst use, corrosive waste, harsh conditions |

| Heterogeneous Catalysis | Zeolites, Metal Oxides | Various organic solvents | Catalyst recyclability, milder conditions, reduced waste | Catalyst deactivation, lower activity than Lewis acids |

| Mechanochemistry | Lewis acids (solid) | Solvent-free | Environmentally friendly, high efficiency | Scalability can be a challenge, specialized equipment |

| Ionic Liquids | Lewis acidic ionic liquids | Ionic Liquid | Catalyst/solvent reuse, enhanced selectivity | High cost of ionic liquids, viscosity issues |

| Flow Chemistry | Various (heterogeneous/homogeneous) | Various | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging |

Industrial Synthesis Feasibility and Scalability of this compound Production

The industrial-scale synthesis of this compound via Friedel-Crafts acylation presents several well-documented challenges that must be addressed to ensure a safe, efficient, and economically viable process.

A primary concern is the management of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.com Due to the formation of a complex with the product ketone, a stoichiometric amount of the catalyst is often required, which adds significantly to the raw material cost. organic-chemistry.org The recovery and recycling of the catalyst are complex and energy-intensive processes. Furthermore, the handling of large quantities of AlCl₃, which is highly corrosive and reacts violently with water, poses significant safety and equipment challenges. The reaction also generates hydrogen chloride (HCl) gas as a byproduct, which requires robust scrubbing and neutralization systems to prevent environmental pollution and corrosion of equipment. google.com

Heat management is another critical factor in scaling up the Friedel-Crafts acylation. The reaction is highly exothermic, and inadequate temperature control can lead to side reactions, reduced yield, and the formation of impurities that are difficult to separate from the final product. google.com Industrial reactors must have efficient cooling systems and precise temperature monitoring to maintain optimal reaction conditions.

The choice of solvent is also a crucial consideration for industrial synthesis. While chlorinated solvents like dichloromethane are effective for laboratory-scale reactions, their use on an industrial scale is increasingly restricted due to environmental and health concerns. The development of processes using greener solvents or solvent-free conditions, as mentioned in the previous section, is therefore highly desirable for industrial applications.

To overcome these challenges, several strategies can be implemented. The use of more active and selective catalysts that can be used in smaller quantities and are easier to recycle is a key area of research. Process optimization, including careful control of reaction parameters and the use of continuous flow reactors, can improve yield, minimize waste, and enhance safety. google.com A thorough understanding of the reaction kinetics and thermodynamics is essential for successful and safe scale-up.

Table 2: Key Parameters for Industrial Friedel-Crafts Acylation

| Parameter | Typical Laboratory Scale | Considerations for Industrial Scale |

| Reactants | 1-Chloro-2,4-dimethoxybenzene, Acetyl chloride | Purity of starting materials is critical to avoid side reactions. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Stoichiometric amounts often needed; handling and disposal are major concerns. |

| Solvent | Dichloromethane, Carbon Disulfide | Environmental and safety regulations may restrict use; solvent recovery is essential. |

| Temperature | 0°C to room temperature | Precise temperature control is crucial to manage exothermicity and prevent side reactions. |

| Reaction Time | Several hours | Optimization is needed to maximize throughput without compromising yield or purity. |

| Work-up | Quenching with ice/acid, extraction | Large volumes of aqueous waste are generated; requires efficient phase separation and waste treatment. |

| Purification | Recrystallization, Chromatography | Large-scale crystallization may require specialized equipment; chromatography is often not feasible for bulk production. |

Chemical Transformations and Reactivity Profiles of 1 5 Chloro 2,4 Dimethoxyphenyl Ethanone

Reactions Involving the Carbonyl Functionality of 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone

The acetyl group's carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack. This reactivity underpins various reduction, addition, and condensation reactions.

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-Chloro-2,4-dimethoxyphenyl)ethanol. This transformation is typically achieved using common hydride-based reducing agents. The choice of reagent allows for selectivity, as harsh conditions are not required for this specific reduction.

Key reduction reactions include:

Sodium Borohydride (NaBH₄) Reduction: A mild and selective reagent, NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is effective for reducing the ketone without affecting the chloro or methoxy (B1213986) groups on the aromatic ring.

Lithium Aluminum Hydride (LiAlH₄) Reduction: A more powerful reducing agent, LiAlH₄ can also be used. However, given its higher reactivity, it requires anhydrous conditions (e.g., in diethyl ether or tetrahydrofuran) followed by an aqueous workup.

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | NaBH₄ | 1-(5-Chloro-2,4-dimethoxyphenyl)ethanol | Reduction |

| This compound | LiAlH₄ | 1-(5-Chloro-2,4-dimethoxyphenyl)ethanol | Reduction |

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303). In a reaction analogous to that of similar acetophenones, treating this compound with hydrazine hydrate in a solvent like ethanol under reflux leads to the formation of an azine, (E,E)-2,5-Bis(5-chloro-2,4-dimethoxyphenyl)-3,4-diazahexa-2,4-diene. nih.gov This reaction proceeds via initial formation of a hydrazone, which then reacts with a second molecule of the ketone.

Other potential nucleophilic additions include reactions with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), which would add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol after workup.

Table 2: Condensation Reaction of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Hydrazine hydrate | (E,E)-2,5-Bis(5-chloro-2,4-dimethoxyphenyl)-3,4-diazahexa-2,4-diene | Condensation |

Reactions at the Chloro Substituent of this compound

The chloro group attached to the aromatic ring is generally resistant to substitution due to the high strength of the carbon-halogen bond in aryl halides.

Nucleophilic aromatic substitution (SNAr) on aryl chlorides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aromatic ring is substituted with two electron-donating methoxy groups and a moderately deactivating acetyl group. The chloro atom is not sufficiently activated by these groups for a standard SNAr reaction to occur under mild conditions.

For substitution to take place, forcing conditions or metal catalysis, such as in an Ullmann condensation or Buchwald-Hartwig amination, would be necessary. For instance, a reaction with a phenol (B47542) in the presence of a copper catalyst could potentially yield a diaryl ether. An example of such a transformation is the synthesis of 1-[5-chloro-2-(4-chlorophenoxy)phenyl]ethanone from related precursors, which highlights a specialized substitution method rather than a conventional SNAr pathway. nih.gov

Transformations of the Dimethoxyphenyl Moiety in this compound

The electron-rich nature of the dimethoxyphenyl ring makes it susceptible to electrophilic attack.

The two methoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution (SEAr). wikipedia.org The acetyl group is deactivating and a meta-director, while the chloro substituent is deactivating but an ortho, para-director. msu.edu The directing effects of the powerful activating methoxy groups are dominant in determining the position of incoming electrophiles.

The most probable site for substitution is the C-6 position, which is vacant and activated by the para-methoxy group at C-4 and the ortho-methoxy group at C-2. The C-3 position is also activated but is more sterically hindered.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (NO₂) at the C-6 position, yielding 1-(5-Chloro-2,4-dimethoxy-6-nitrophenyl)ethanone. This is analogous to the nitration of 3',4'-dimethoxyacetophenone, which results in the introduction of a nitro group at the position ortho to one methoxy group and meta to the acetyl group. chemicalbook.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would introduce another halogen atom, preferentially at the C-6 position. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the C-6 position, though the deactivating effect of the existing acetyl group might necessitate strong catalysts or reactive electrophiles. msu.edu

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Starting Material | Reagent(s) | Probable Major Product | Reaction Type |

| This compound | HNO₃, H₂SO₄ | 1-(5-Chloro-2,4-dimethoxy-6-nitrophenyl)ethanone | Nitration |

| This compound | Br₂, FeBr₃ | 1-(6-Bromo-5-chloro-2,4-dimethoxyphenyl)ethanone | Bromination |

Formation of Heterocyclic Derivatives from this compound Precursors

The transformation of this compound into various heterocyclic systems is a key area of research. These transformations often proceed through the initial formation of a more reactive intermediate, such as a chalcone (B49325), which then undergoes cyclization reactions to yield the desired heterocyclic scaffold.

The synthesis of pyrazole (B372694) and pyrazoline derivatives from this compound typically involves a two-step process. The first step is the Claisen-Schmidt condensation of the acetophenone (B1666503) with an appropriate aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone). scispace.com The resulting chalcone serves as a key intermediate for the subsequent cyclization reaction.

The second step involves the reaction of the chalcone with hydrazine or its derivatives. The reaction with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, leads to the formation of pyrazoline derivatives. nih.govthepharmajournal.com The reaction mechanism is believed to proceed through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The specific reaction conditions, including the choice of solvent and catalyst, can influence the reaction time and yield of the final product. scispace.com For instance, using glacial acetic acid as the solvent and refluxing for several hours is a common method for this cyclization. scispace.com Alternatively, the reaction can be carried out in ethanol with a catalytic amount of a base or an acid. thepharmajournal.com

The general scheme for the synthesis of pyrazoline derivatives from a chalcone precursor is as follows:

Step 1: Chalcone Synthesis

This compound + Substituted Benzaldehyde → (E)-1-(5-chloro-2,4-dimethoxyphenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcone)

Step 2: Pyrazoline SynthesisChalcone + Hydrazine Hydrate → 5-(Substituted phenyl)-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline)

Below is a table summarizing the reaction conditions for the synthesis of pyrazoline derivatives from various chalcones, which can be conceptually applied to the chalcone derived from this compound.

| Chalcone Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |

| (E)-1-(Aryl)-3-(aryl)prop-2-en-1-one | Hydrazine Hydrate | Glacial Acetic Acid | Reflux, 6.5 h | 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | Not specified |

| (E)-1-(Aryl)-3-(aryl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux with Iodine, 9 h | 3,5-Diaryl-1H-pyrazole | Not specified |

| (E)-1-(Aryl)-3-(aryl)prop-2-en-1-one | Phenylhydrazine | Ethanol | Reflux, 4 h | 1,3,5-Triaryl-4,5-dihydro-1H-pyrazole | Not specified |

This table presents generalized conditions from the literature for the synthesis of pyrazolines from chalcones. scispace.comthepharmajournal.com

The synthesis of imidazole (B134444) and triazole derivatives from this compound necessitates its conversion into suitable precursors. These heterocyclic systems are generally not formed directly from the starting acetophenone but rather through multi-step reaction sequences.

Imidazole Synthesis:

The construction of the imidazole ring often requires a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. One common method is the Radziszewski reaction and its variations, which is a four-component condensation. nih.gov To utilize this compound in such a synthesis, it would first need to be converted into a 1,2-dicarbonyl derivative, for example, by oxidation of the acetyl group or by reaction with a suitable reagent to introduce a second carbonyl functionality. Once the appropriate precursor is obtained, it can be reacted with an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) to form the substituted imidazole ring. nih.govnih.gov

Triazole Synthesis:

Similarly, the formation of triazole rings from this compound involves its transformation into key intermediates. For the synthesis of 1,2,4-triazoles, a common route involves the reaction of hydrazides with various reagents. nih.gov The starting acetophenone could be converted to its corresponding hydrazide, which can then undergo cyclization with a one-carbon synthon to form the triazole ring. Another approach involves the reaction of amidrazones with carboxylic acid derivatives. researchgate.net The synthesis of 1,2,3-triazoles often proceeds via the [3+2] cycloaddition of an azide (B81097) with an alkyne (the Huisgen cycloaddition). nih.gov In this context, this compound would need to be functionalized to introduce either an azide or an alkyne group to participate in the cycloaddition reaction.

The development of fused heterocyclic systems from this compound precursors represents an advanced area of synthetic chemistry, leading to complex molecular architectures. These syntheses are inherently multi-step processes, often building upon the initial formation of a heterocyclic ring which is then annulated with another ring system.

One notable example is the synthesis of quinazolin-2,4-dione-fused pyrazolines. nih.gov This process begins with the preparation of a chalcone derived from a precursor that contains a quinazolinedione moiety. Conceptually, a chalcone derived from this compound could be reacted with a nitrogen nucleophile that also contains a pre-formed heterocyclic ring, leading to a fused system. In the reported synthesis, a chalcone is reacted with hydrazine hydrate to form a pyrazoline ring, which is attached to a quinazolin-2,4-dione scaffold. nih.gov

Another potential pathway to fused systems involves the synthesis of pyrazolo[3,4-b]pyridines. This synthesis starts from 5-aminopyrazoles, which can be prepared from β-ketonitriles. frontiersin.org The acetyl group of this compound could potentially be elaborated to a β-ketonitrile, which could then be cyclized with hydrazine to form a 5-aminopyrazole derivative. This intermediate can then undergo condensation with a 1,3-dicarbonyl compound to construct the fused pyridine (B92270) ring, yielding a pyrazolo[3,4-b]pyridine system. frontiersin.org

The synthesis of such fused systems highlights the versatility of this compound as a starting material for the construction of complex and potentially biologically active molecules.

Advanced Spectroscopic and Structural Characterization of 1 5 Chloro 2,4 Dimethoxyphenyl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Spectral Analysis

The structural confirmation of 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone is definitively achieved through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. These one-dimensional techniques provide a count of chemically non-equivalent protons and carbons and offer significant insight into their local electronic environments. Current time information in Brown County, US.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the acetyl methyl group. The two aromatic protons will appear as singlets due to their lack of adjacent proton coupling partners. The proton on C6 will typically be downfield from the proton on C3 due to the deshielding effect of the adjacent acetyl group. The two methoxy groups (at C2 and C4) will each produce a sharp singlet, likely with slightly different chemical shifts. The acetyl methyl protons will also present as a singlet, typically in the 2.0-2.7 ppm range.

The ¹³C NMR spectrum provides complementary information, revealing signals for each unique carbon atom in the molecule. Current time information in Brown County, US. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (typically >190 ppm). The aromatic carbons attached to oxygen (C2 and C4) will be found in the 150-165 ppm region, while the other aromatic carbons (C1, C3, C5, C6) and the methyl carbons of the methoxy and acetyl groups will appear at higher field strengths. The electronegativity of the chlorine atom will also influence the chemical shift of the carbon it is attached to (C5).

¹H NMR Spectral Data for this compound (Note: Specific experimental values are not available in the searched literature. The table represents expected chemical shift ranges and multiplicities.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C6-H) | ~7.6 - 7.8 | Singlet (s) | 1H |

| Aromatic H (C3-H) | ~6.5 - 6.7 | Singlet (s) | 1H |

| Methoxy H's (C4-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H |

| Methoxy H's (C2-OCH₃) | ~3.8 - 4.0 | Singlet (s) | 3H |

| Acetyl H's (CO-CH₃) | ~2.5 - 2.7 | Singlet (s) | 3H |

¹³C NMR Spectral Data for this compound (Note: Specific experimental values are not available in the searched literature. The table represents expected chemical shift ranges.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | >195 |

| C2 (Aromatic C-O) | ~162 |

| C4 (Aromatic C-O) | ~158 |

| C6 (Aromatic C-H) | ~132 |

| C5 (Aromatic C-Cl) | ~125 |

| C1 (Aromatic C-C=O) | ~120 |

| C3 (Aromatic C-H) | ~98 |

| C2/C4 -OCH₃ | ~56 |

| CO-CH₃ | ~28-32 |

Two-Dimensional NMR Techniques

While 1D NMR is often sufficient for simpler molecules, two-dimensional (2D) NMR experiments provide deeper insights by correlating signals, which helps in making unambiguous assignments, especially for complex structures. chemsrc.com Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For this compound, HMBC would be particularly useful to confirm the assignment of the quaternary carbons by observing correlations from the aromatic and methyl protons to the carbonyl carbon and the substituted aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements, making this method excellent for functional group identification.

Characterization of Functional Groups in this compound

The IR and Raman spectra of this compound would be dominated by several key vibrational modes. The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, which is expected in the region of 1660-1680 cm⁻¹. The precise frequency can be influenced by conjugation with the aromatic ring.

Other significant vibrations include the C-O stretching of the methoxy groups, which usually appear as strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed above 3000 cm⁻¹ and in the 2950-2850 cm⁻¹ region, respectively. The C-Cl stretch typically appears as a weaker band in the fingerprint region, below 800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound (Note: Specific experimental values are not available in the searched literature. The table represents expected frequency ranges.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch | Aryl Ketone | 1660 - 1680 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Aryl Ether (Methoxy) | 1200 - 1275 (asymmetric) 1000 - 1050 (symmetric) | Strong (IR) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 2960 | Medium |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₁ClO₃), the molecular weight is 214.65 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z that is two units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak.

The fragmentation of the molecular ion under electron ionization (EI) typically involves the cleavage of bonds adjacent to functional groups. A very common and prominent fragmentation pathway for acetophenones is the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another characteristic fragmentation is the loss of the entire acetyl group (•COCH₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, distinguishing between compounds that may have the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₁₀H₁₁ClO₃ by matching the experimentally measured exact mass to the theoretically calculated one (214.0400). This technique is crucial for the definitive identification of novel compounds or for verifying the structure of synthesized molecules.

Computational Chemistry and Theoretical Investigations of 1 5 Chloro 2,4 Dimethoxyphenyl Ethanone

Quantum Chemical Calculations (Ab-initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties with a favorable balance of accuracy and computational cost. researchgate.netnanobioletters.com These methods are used to solve the Schrödinger equation approximately for a many-electron system, providing detailed information about molecular structure and reactivity. Ab-initio methods, while often more computationally intensive, are also employed for high-accuracy benchmarks. scirp.org For molecules like 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone, DFT calculations using hybrid functionals such as B3LYP are commonly applied to investigate various properties. researchgate.netnih.gov

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is essential for understanding the spatial arrangement of the acetyl and methoxy (B1213986) groups relative to the phenyl ring. The rotation around the C-C bond connecting the acetyl group to the ring and the C-O bonds of the methoxy groups leads to different conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. niscpr.res.in Studies on similar acetophenone (B1666503) derivatives have shown that through-space spin-spin couplings and DFT calculations can reliably determine conformational preferences, such as s-trans conformers. acs.org The planarity of the molecule is significantly influenced by the orientation of the acetyl group, which in turn affects its electronic properties and intermolecular interactions. iucr.org

Below is a representative table of optimized geometric parameters that would be expected from a DFT calculation on this compound, based on typical values for similar aromatic ketones.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.25 Å |

| C-Cl | ~1.75 Å | |

| Caromatic-Cacetyl | ~1.50 Å | |

| Bond Angles (°) | C-C-O (acetyl) | ~120° |

| C-C-Cl | ~119° | |

| C-O-C (methoxy) | ~118° |

The electronic structure of a molecule is described by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govopenaccesspub.org A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov

Molecular Electrostatic Potential (MEP) maps are another product of electronic structure calculations. These maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net For this compound, the MEP map would likely show negative potential (typically colored red) around the carbonyl oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. nih.govepa.gov

The table below presents typical HOMO-LUMO energy gap values derived from DFT calculations for structurally related compounds, illustrating the data obtained from such an analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| Chalcone (B49325) Derivative Example | -5.98 | -2.21 | 3.77 |

| 2-amino-5-chloro benzophenone | -5.89 | -1.87 | 4.02 |

Quantum chemical calculations are widely used to predict spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. niscpr.res.inmdpi.com By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net This calculated spectrum can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. niscpr.res.in

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These theoretical shifts are often correlated with experimental values to aid in the assignment of complex spectra. epstem.net For this compound, DFT would predict characteristic vibrational frequencies for the C=O stretch, C-Cl stretch, and the various C-H and C-O-C vibrations of the substituted ring. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. Molecular docking is a prominent method within this field that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.netresearchgate.net This technique is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. nih.govrsc.org

Molecular docking studies on this compound would involve placing the molecule into the binding site of a specific protein target and calculating a "docking score," which estimates the binding affinity. jbcpm.com The analysis reveals plausible binding poses and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. ugm.ac.id

While specific docking studies on this compound are not widely published, research on analogous compounds with chloro and methoxy substitutions demonstrates the utility of this approach. rsc.orgnih.gov For instance, such compounds have been docked into the active sites of enzymes like dihydrofolate reductase or receptors like the estrogen receptor to predict their potential as antimalarial or anticancer agents, respectively. nih.govugm.ac.id The binding energy values from these studies indicate the stability of the interaction.

The following table shows representative binding energy data from docking studies of similar compounds against various biological targets.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-methoxy flavone (B191248) derivative | Estrogen Receptor-α (ER-α) | -10.14 | nih.gov |

| 1,3,5-triazine derivative | Plasmodium DHFR | -9.85 | ugm.ac.id |

| Imidazole (B134444) derivative (HL) | Superoxide Dismutase | -8.9 | rsc.org |

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to investigate the dynamic behavior and stability of the predicted ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

These simulations are valuable for assessing the stability of the binding pose obtained from docking. They can confirm whether key interactions, like hydrogen bonds, are maintained over the simulation period (e.g., nanoseconds). MD simulations also provide insights into conformational changes in both the ligand and the protein upon binding. nih.gov While specific MD studies on this compound are not available, this method represents a critical step in the computational pipeline to validate docking results and understand the dynamic nature of ligand-target interactions. nih.gov

Biological Activities and Pharmacological Potential of 1 5 Chloro 2,4 Dimethoxyphenyl Ethanone Derivatives

Antimicrobial Efficacy (Antibacterial and Antifungal)

The search for new antimicrobial agents is a global health priority, and derivatives of 1-(5-chloro-2,4-dimethoxyphenyl)ethanone, particularly chalcones and their subsequent heterocyclic products like pyrazolines, have been investigated for their potential to combat microbial infections. nih.govdergipark.org.tr Chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aldehyde, form a class of compounds known for a wide spectrum of biological activities, including antimicrobial effects. nih.govijfcm.org

Derivatives have shown inhibitory action against both Gram-positive and Gram-negative bacteria. sigmaaldrich.com For instance, studies on various chalcone (B49325) series have reported activity against strains like Staphylococcus aureus and Escherichia coli. nih.govsigmaaldrich.com The antifungal potential has also been noted, with some compounds demonstrating efficacy against fungi such as Candida albicans. nih.govsigmaaldrich.comresearchgate.net The mechanism of action is often linked to the α,β-unsaturated ketone moiety characteristic of chalcones, which can interact with microbial enzymes and proteins.

| Derivative Class | Test Organism | MIC (μg/mL) | Source |

| Chalcone Derivative | Candida albicans | 2.22 | nih.govsigmaaldrich.com |

| Chalcone Derivative | E. coli | 93.3 | ijfcm.org |

| Chalcone Derivative | Salmonella Typhi | 110 | ijfcm.org |

| Sesquiterpenoids | Staphylococcus aureus | 4-54 | nih.gov |

| Sesquiterpenoids | Microsporum gypseum | 4-54 | nih.gov |

Note: The table presents data from derivatives of closely related acetophenones to illustrate the antimicrobial potential of the chalcone scaffold.

The evaluation of antimicrobial efficacy typically begins with in vitro assays to determine a compound's intrinsic activity against a specific microorganism. nih.gov Common methods include the broth microdilution or agar (B569324) dilution to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe. ijfcm.org

Following promising in vitro results, compounds may be advanced to in vivo models to assess their effectiveness within a living organism. nih.gov These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the derivative, such as its absorption, distribution, metabolism, and excretion, which are factors that significantly impact its therapeutic utility. nih.gov For instance, wound dressing models can be used to evaluate the bacterial binding capabilities of materials, providing data that can be compared between in vitro and in vivo scenarios. nih.gov The hemolysis test is another important assay to ensure that the compounds are safe and exhibit low toxicity. nih.govnih.gov

Anticancer and Cytotoxic Properties

The development of novel anticancer agents is a central focus of pharmaceutical research. Derivatives of this compound, including pyrazoles, pyrazolines, and chalcones, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netmdpi.com The core structure is often used to create hybrid molecules that target specific pathways involved in cancer cell proliferation and survival. mdpi.com

The anticancer potential of these derivatives is primarily assessed using a panel of human cancer cell lines. Studies have demonstrated significant cytotoxic activity against leukemia (K562, HL-60), breast cancer (MCF-7), and gastric adenocarcinoma (AGS) cells. mdpi.comnih.govresearchgate.net For example, certain sulfonamide-based chalcone derivatives have shown IC50 values in the low micromolar range against these cell lines. mdpi.com

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these derivatives can trigger apoptosis through multiple pathways. One common mechanism involves the modulation of the Bcl-2 family of proteins. nih.govresearchgate.net For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a related compound, was found to down-regulate the anti-apoptotic protein Bcl-2 without affecting the pro-apoptotic protein Bax, thereby lowering the Bcl-2/Bax ratio and promoting cell death in K562 cells. nih.govresearchgate.net Other observed mechanisms include the activation of caspases, which are the executive enzymes of apoptosis. mdpi.com Studies have shown that active compounds can activate initiator caspases (like caspase-8 and -9) and executioner caspases, leading to the systematic dismantling of the cell. mdpi.com Furthermore, some derivatives have been shown to cause cell cycle arrest, often in the G2/M or subG0 phase, preventing cancer cells from dividing and proliferating. nih.govmdpi.com

| Derivative/Compound | Cell Line | Activity/IC50 (µg/mL) | Mechanism | Source |

| Sulfonamide-Chalcone 5 | AGS | 0.89 | Cell cycle arrest (subG0), caspase-8/-9 activation | mdpi.com |

| Sulfonamide-Chalcone 5 | HL-60 | 1.12 | - | mdpi.com |

| Sulfonamide-Chalcone 5 | HeLa | 1.34 | - | mdpi.com |

| DMC Chalcone | K562 | 5.03 (14.2 µM) | Down-regulation of Bcl-2 | nih.govresearchgate.net |

| Pyrazole (B372694) Derivative 5a | K562 | Potent | - | nih.gov |

| Pyrazole Derivative 5a | A549 | Potent | - | nih.gov |

Note: DMC (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone) is a related chalcone used to illustrate the mechanism of apoptosis. IC50 values are converted for consistency where possible.

Anti-inflammatory Response Modulation

Chronic inflammation is implicated in numerous diseases, creating a demand for new anti-inflammatory drugs. researchgate.net Recently, novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs were designed and synthesized as potent anti-inflammatory agents, specifically targeting ulcerative colitis. nih.govresearchgate.net

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells demonstrated that these compounds could effectively inhibit the production of pro-inflammatory cytokines. nih.gov The underlying anti-inflammatory mechanism was identified as the blockage of the ASK1/p38 MAPKs/NF-κB signaling pathway, a critical cascade in the inflammatory response. nih.gov Further in vivo testing confirmed that the lead compound significantly alleviated dextran (B179266) sodium sulfate-induced ulcerative colitis in mice, showcasing its therapeutic potential. nih.gov

Investigations into structurally related analogs, such as 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164), have provided further insight. This compound was found to suppress pro-inflammatory responses in activated microglia by blocking both NF-κB and MAPK signaling pathways. nih.gov Since unregulated microglial activation is a factor in neurodegenerative diseases, this highlights a dual anti-inflammatory and neuroprotective potential. nih.gov The carrageenan-induced foot pad edema assay in rats is a standard in vivo model used to screen for anti-inflammatory activity, where compounds have shown significant percentage inhibition of edema. nih.gov

Antioxidant Capacity and Free Radical Scavenging

Antioxidants are vital for protecting the body from damage caused by oxidative stress, which is induced by an imbalance of free radicals and reactive oxygen species (ROS). scholaris.ca Derivatives of this compound have been evaluated for their ability to scavenge free radicals and act as antioxidants. mdpi.com

The antioxidant potential of these compounds is often assessed using various in vitro methods. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common technique used to measure the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. nih.govmdpi.com Other assays include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation test and the ferric reducing power assay, which measures the ability of a compound to reduce Fe³⁺ to Fe²⁺. mdpi.compsecommunity.org

Computational and kinetic studies on related structures, such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have provided mechanistic insights. scholaris.ca These analyses revealed that the compound exhibited a notable ability to scavenge DPPH free radicals, suggesting its potential as a powerful antioxidant. scholaris.ca The presence of electron-donating groups, like the methoxy (B1213986) groups in the parent compound, and phenolic hydroxyls in derivatives, are thought to contribute significantly to this activity. pharmacoj.compharmacoj.com Chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have also demonstrated the ability to inhibit both DPPH and ABTS radicals in a dose-dependent manner. mdpi.com

Neuropharmacological Investigations of Related Analogs (e.g., cognitive enhancement)

The investigation into the neuropharmacological effects of these derivatives is an emerging area. The link between inflammation and neurological disorders is well-established, and compounds with anti-inflammatory properties are being explored for their neuroprotective potential. nih.gov

A key area of investigation involves the modulation of microglia, the primary immune cells of the central nervous system. nih.gov While essential for brain health, the unregulated activation of microglia is a key risk factor that contributes to the pathology of neurodegenerative diseases. nih.gov Research on 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], a close structural analog, has shown that it can suppress the activation of murine microglial cells (BV-2) that have been stimulated by LPS. nih.gov Specifically, the compound inhibited the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E(2), as well as pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The mechanism for this suppression was the blocking of the phosphorylation of mitogen-activated protein kinase (MAPK) molecules and the nuclear translocation of nuclear factor-κB (NF-κB). nih.gov These findings suggest that such compounds have the potential to be developed into therapeutics against neuro-inflammation, a hallmark of many debilitating neurological conditions. nih.gov

Enzyme Inhibition Profiles

While direct studies on the enzyme inhibition profile of this compound itself are limited, extensive research has been conducted on its derivatives, particularly chalcones and thiosemicarbazones. These derivatives have shown significant inhibitory activity against key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and phosphodiesterases (PDEs).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a crucial negative regulator of the insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity. Chalcones, which can be synthesized from acetophenone precursors like this compound, have been identified as a promising class of PTP1B inhibitors.

For instance, a study on bromocatechol-chalcone derivatives demonstrated their potential as allosteric inhibitors of PTP1B. The most potent compound in this series, LXQ-87 (C8), inhibited PTP1B noncompetitively with an IC₅₀ value of 1.061 ± 0.202 μM. pharmatutor.org Although not directly derived from the chloro-substituted parent compound, this highlights the potential of the chalcone scaffold. The inhibitory mechanism involves binding to a hydrophobic pocket, which restricts the movement of the WPD loop, a critical component for the dephosphorylation reaction. pharmatutor.org

Phosphodiesterase (PDE) Inhibition:

Phosphodiesterases are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. The inhibition of specific PDEs can have therapeutic effects in a range of conditions, including cardiovascular diseases and inflammatory disorders. While direct evidence for PDE inhibition by derivatives of this compound is not yet prevalent in the literature, the broader class of chalcone derivatives has been explored for this activity.

The following table summarizes the inhibitory activities of related derivative classes, suggesting the potential for derivatives of this compound.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

| Bromocatechol-chalcone (LXQ-87) | PTP1B | 1.061 ± 0.202 | Noncompetitive | pharmatutor.org |

This table is illustrative of the potential of related scaffolds, as direct data for this compound derivatives is not currently available in the cited literature.

Elucidation of Biological Mechanisms of Action

The pharmacological effects of this compound derivatives are underpinned by their ability to interact with specific molecular targets and modulate key cellular signaling cascades.

Identification of Molecular Targets and Binding Affinities

Research into derivatives of structurally similar compounds has identified several molecular targets. For example, a study on N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs, which are closely related to the core structure of interest, has pointed towards their potent anti-inflammatory effects.

Molecular docking studies on a structurally related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), have shown its interaction with matrix metalloproteinase-9 (MMP-9). The docking results indicated that SE1 interacts with key amino acid residues, TYR245 and HIS226, of MMP-9 through hydrogen bonding and Pi-Pi stacking. nih.gov This interaction is believed to be responsible for the inhibition of MMP-9 activity.

While direct binding affinity data for derivatives of this compound with PTP1B or PDEs are not yet published, the inhibitory activities observed in related compounds suggest a high potential for specific and affine binding to these enzymes.

Modulation of Cellular Pathways and Signaling Cascades

The interaction of these derivatives with their molecular targets translates into the modulation of critical cellular pathways, particularly those involved in inflammation and cellular metabolism.

A significant finding comes from the study of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs, which demonstrated potent anti-inflammatory properties. One of the lead compounds from this series was found to inhibit the release of pro-inflammatory cytokines. Mechanistic studies revealed that this effect was achieved by blocking the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov

Furthermore, research on the structurally similar 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) has shown its ability to suppress pro-inflammatory responses by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, as well as inhibiting the nuclear translocation of NF-κB subunits. nih.govnih.gov This modulation of the NF-κB and MAPK signaling pathways is a key mechanism underlying the anti-inflammatory and anti-metastatic potential of this class of compounds.

The table below outlines the key signaling pathways modulated by derivatives of or compounds structurally related to this compound.

| Compound/Derivative Class | Modulated Pathway | Key Molecular Events | Cellular Outcome | Source |

| N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs | ASK1/p38 MAPKs/NF-κB | Inhibition of pro-inflammatory cytokine release | Anti-inflammatory effect | nih.gov |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | NF-κB and MAPKs (JNK, p38) | Inhibition of MAPK phosphorylation and NF-κB nuclear translocation | Inhibition of MMP-9 expression and pro-inflammatory responses | nih.govnih.gov |

Structure Activity Relationship Sar Studies for 1 5 Chloro 2,4 Dimethoxyphenyl Ethanone Analogs

Influence of Substituent Variations on Biological Efficacy

The biological activity of compounds derived from the 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone scaffold is highly dependent on the nature and position of its various substituents. Researchers have systematically altered the chloro, dimethoxy, and ethanone (B97240) groups to probe their roles in molecular interactions with biological targets.

Impact of Chloro Substituent Position and Nature

The presence and placement of a chloro substituent on the phenyl ring are critical modulators of biological activity. Generally, the introduction of a chlorine atom into a biologically active molecule can significantly enhance its potency. eurochlor.org This enhancement is attributed to chlorine's electronic and lipophilic properties, which can influence how the molecule binds to its target and its ability to cross biological membranes.

Empirical studies on various acetophenone (B1666503) derivatives have demonstrated that the position of the chlorine atom is not arbitrary and directly impacts efficacy. For instance, in a study on Schiff bases derived from chloro-substituted anilines and acetophenone, compounds with a chloro group at the meta-position exhibited greater activity compared to other isomers. researchgate.net Similarly, the investigation of other heterocyclic systems has shown that altering substituent positions, such as moving an ethoxy group from the para- to the ortho-position on a phenyl ring, can significantly improve functional activities like cell proliferation inhibition. nih.gov The disubstitution of the phenyl ring, such as with 2,4-dichloro groups, has also been explored, leading to products with varying yields and potencies in different synthetic schemes. nih.gov

These findings underscore that while chlorination can be beneficial, its optimal positioning must be determined empirically for each specific molecular scaffold and biological target. eurochlor.org

Table 1: Effect of Chloro Substituent Position on Biological Activity

| Parent Scaffold | Substituent Variation | Observation | Reference |

|---|---|---|---|

| Acetophenone-Aniline Schiff Bases | Chloro group on aniline (B41778) ring | meta-chloro isomer showed higher antioxidant and enzyme inhibitory activity than ortho- or para-isomers. | researchgate.net |

| Phenyl-thiazolidinedione | Ethoxy group on phenyl ring | Shifting the ethoxy group from the 4-position (para) to the 2-position (ortho) enhanced Rsk1 and Elk-1 phosphorylation inhibition. | nih.gov |

| Benzothiophene Precursors | Dichloro-substituted phenylhydrazine | Reaction with 2,4-dichlorophenylhydrazine resulted in the desired product, though yield varied compared to other substituted hydrazines. | nih.gov |

Role of Dimethoxy Group Orientation and Chemical Modification

The dimethoxy groups on the phenyl ring of this compound are crucial for its activity profile. The substitution pattern of methoxy (B1213986) groups is a key determinant of the therapeutic potential in many related compounds, such as flavones and chalcones. researchgate.net

In various studies on acetophenone derivatives, methoxy and hydroxyl groups have been identified as beneficial for biological activity. researchgate.net For example, chalcones synthesized from hydroxyacetophenones and veratraldehyde (which contains dimethoxy groups) have been produced in high yields, indicating the compatibility of these groups in synthetic schemes aimed at creating biologically active molecules. nih.gov The presence of methoxy groups on the phenyl ring often features in compounds with promising effects against various cancer cell lines. nih.gov The specific orientation of these groups (e.g., 2,4-dimethoxy) establishes a particular electronic and steric profile that dictates binding affinity to target proteins.

Effects of Ethanone Moiety Derivatization

The ethanone (acetyl) group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. Common derivatizations include the formation of chalcones, Schiff bases, and thiosemicarbazones.

Chalcones: These compounds are typically synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and a benzaldehyde. nih.gov The resulting α,β-unsaturated ketone system is a well-known pharmacophore. Studies on chalcones derived from various acetophenones show that their biological activities, including antifungal and anticancer effects, are highly dependent on the substitution patterns of both aromatic rings. researchgate.netnih.gov

Schiff Bases: The reaction of the ethanone's carbonyl group with primary amines, such as aniline and its derivatives, yields Schiff bases (imines). These derivatives have been evaluated for antioxidant, enzyme inhibitory, and antimicrobial properties. researchgate.net The biological activity of these Schiff bases is influenced by the substituents on both the original acetophenone and the aniline portions. researchgate.net

Thiosemicarbazones: Reacting acetophenones with thiosemicarbazide (B42300) produces thiosemicarbazones. This class of compounds has been investigated for a range of biological activities, including antibacterial and anticancer properties. science.gov Studies have noted that acetoxy and chloro derivatives of some thiosemicarbazones exhibit enhanced antibacterial activity. science.gov

Table 2: Biological Activities of Ethanone Moiety Derivatives

| Derivative Class | Synthetic Precursors | Reported Biological Activities | Reference |

|---|---|---|---|

| Chalcones | Acetophenones, Benzaldehydes | Antifungal, Anticancer, Antimalarial | nih.gov |

| Schiff Bases | Acetophenone, Aniline derivatives | Antioxidant, Enzyme Inhibition, Antimicrobial | researchgate.net |

| Thiosemicarbazones | Acetophenone, Thiosemicarbazide | Antibacterial, Anticancer, Antitoxoplasmosis | science.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are central to understanding its SAR. QSAR studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity.

For acetophenone derivatives, a QSAR model would typically involve calculating molecular descriptors for analogs with variations in the chloro, dimethoxy, and ethanone moieties. These descriptors could include:

Electronic parameters: Hammett constants, dipole moments, and atomic charges to quantify the effect of substituents like the chloro and methoxy groups.

Steric parameters: Molar refractivity and Taft steric parameters to model the influence of the size and shape of substituents.

Lipophilic parameters: The partition coefficient (logP) to describe the molecule's hydrophobicity, which is influenced by all substituents.

By correlating these descriptors with measured biological efficacy (e.g., IC50 values), a predictive QSAR model can be developed. Such models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore Development and Lead Compound Optimization Strategies

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For analogs of this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the ethanone).

A halogen bond donor (the chloro substituent).

Hydrogen bond acceptors (the oxygens of the dimethoxy groups).

An aromatic ring feature.

SAR studies are crucial for refining such pharmacophore models. For instance, discovering that moving the chloro group to a different position diminishes activity helps to define the precise location of the halogen-binding pocket in the target receptor. researchgate.netnih.gov

Lead optimization strategies for this compound class would involve synthesizing a library of analogs based on the initial SAR findings and pharmacophore model. nih.gov For example, if initial studies show that derivatization of the ethanone into a thiosemicarbazone enhances activity, further optimization might involve:

Synthesizing a series of thiosemicarbazones while varying the substituents on the phenyl ring. science.gov

Exploring alternative halogen substituents (e.g., fluorine, bromine) at the 5-position.

Modifying the methoxy groups to other alkoxy groups (e.g., ethoxy, propoxy) to probe the size limitations of the binding pocket. nih.gov

This iterative process of design, synthesis, and biological testing, guided by SAR and pharmacophore modeling, is the cornerstone of modern drug discovery and is essential for developing optimized lead compounds from the this compound scaffold. aablocks.com

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

Role as a Versatile Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, the utility of a compound as a building block is determined by the presence of reactive functional groups that can participate in a variety of chemical transformations. 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone possesses several such features. The acetyl group (-COCH₃) provides a reactive site for nucleophilic addition or condensation reactions, allowing for the extension of the carbon skeleton. vulcanchem.com The aromatic ring, activated by two methoxy (B1213986) groups and deactivated by a chlorine atom, can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the chlorine atom enhances resistance to electrophilic substitution. vulcanchem.com

The combination of these functional groups makes this compound a potential starting material for constructing more complex molecular architectures. Chemical suppliers list it as a building block for organic synthesis. molscanner.com However, despite its availability and structural potential, specific examples of its application in the synthesis of complex, multi-step target molecules are not widely documented in publicly available scientific literature. Its synthesis is typically achieved through the Friedel-Crafts acylation of 1-chloro-2,4-dimethoxybenzene (B1580645) using acetyl chloride. chemsrc.com

Precursor in Pharmaceutical and Agrochemical Development

The structural motifs present in this compound, such as the chlorinated phenyl ring, are found in many biologically active compounds. This suggests its potential as an intermediate in the synthesis of new pharmaceutical and agrochemical agents.

Synthesis of Drug Candidates (e.g., luliconazole (B1675427), Diclosan intermediates)

An extensive review of the scientific literature and patent documents reveals that the synthesis of the antifungal drug luliconazole does not originate from this compound. Instead, synthetic pathways for luliconazole consistently utilize 2-chloro-1-(2,4-dichlorophenyl)ethanone (also known as ω-chloro-2,4-dichloroacetophenone) as the key starting material. This precursor undergoes reduction and subsequent reactions to form the core structure of luliconazole. sigmaaldrich.comrsc.org

Similarly, there is no available scientific information linking this compound to the synthesis of Diclosan or its intermediates.

Development of Fungicides and Pesticides (e.g., prothioconazole)

The development of modern fungicides often involves triazole derivatives, such as prothioconazole (B1679736). An analysis of the synthetic routes for prothioconazole shows that its core structure is built from precursors like 1-(1-chlorocyclopropyl)ethanone (B1590750) and 2-chlorobenzyl chloride. These molecules react to form the essential 2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl group attached to the triazole ring. The literature does not support the use of this compound as a precursor in the established manufacturing processes for prothioconazole.

Utility in Materials Science and Specialty Chemical Production